REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH:11](O)[CH:10]([NH:14][CH2:15][CH2:16][OH:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH2:1]([N:8]1[CH2:12][CH:11]2[CH:10]([NH:14][CH2:15][CH2:16][O:17]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)O)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the sodium sulphate which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2NCCOC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |